
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dichloro-1,4,4-trimethyltricyclo(51003,5)octane is a chemical compound with the molecular formula C11H16Cl2 It is characterized by its unique tricyclic structure, which includes three fused rings and two chlorine atoms attached to the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the addition of hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
8,8-Dibromo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with bromine atoms instead of chlorine.
8,8-Difluoro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with fluorine atoms instead of chlorine.
8,8-Diiodo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
8,8-Dichloro-1,4,4-trimethyltricyclo(51003,5)octane is unique due to the presence of chlorine atoms, which impart specific chemical properties such as reactivity and stability
特性
CAS番号 |
22819-70-1 |
|---|---|
分子式 |
C11H16Cl2 |
分子量 |
219.15 g/mol |
IUPAC名 |
8,8-dichloro-1,4,4-trimethyltricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)6-4-8-10(3,5-7(6)9)11(8,12)13/h6-8H,4-5H2,1-3H3 |
InChIキー |
HTKBDJGWQFLSFU-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1CC3(C(C2)C3(Cl)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


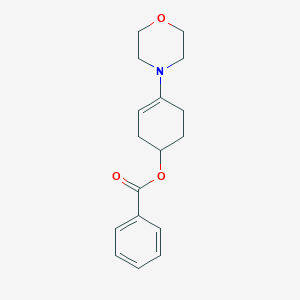


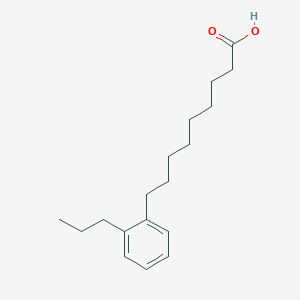

![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
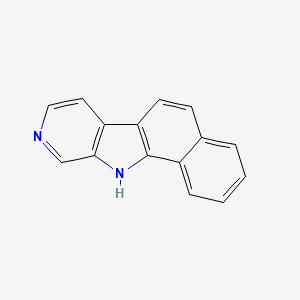
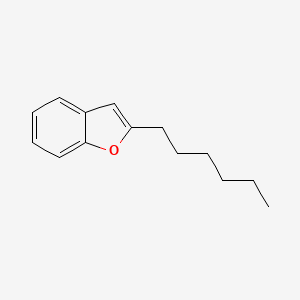
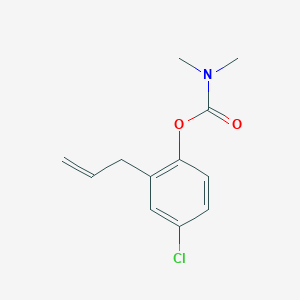
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
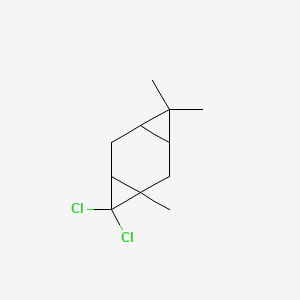
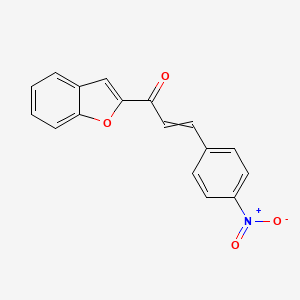
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
